3-chloro-N-(4-chlorophenyl)benzamide
Overview
Description
3-chloro-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9Cl2NO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-N-(4-chlorophenyl)benzamide can be synthesized through the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Various substituted benzamides.
Reduction: 3-chloro-N-(4-chlorophenyl)aniline.
Oxidation: 3-chlorobenzoic acid and 4-chlorobenzoic acid.
Scientific Research Applications
3-chloro-N-(4-chlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(3-chlorophenyl)-4-bromobenzamide
Uniqueness
3-chloro-N-(4-chlorophenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms on both the benzene rings enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-N-(4-chlorophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOJTVKPDNERKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352287 | |
Record name | 3-chloro-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54979-73-6 | |
Record name | 3-chloro-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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